molecular formula C16H14F3NO2 B5703412 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5703412
M. Wt: 309.28 g/mol
InChI Key: KEDRGXROQGOSLQ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that features both a trifluoromethyl group and a phenoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-methylphenol with 3-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-methylphenol} + \text{3-(trifluoromethyl)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-(3-methylphenoxy)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(3-trifluoromethylphenoxy)-N-phenylacetamide: Contains the trifluoromethyl group on the phenoxy moiety, leading to variations in reactivity and biological activity.

Uniqueness: The presence of both the trifluoromethyl and phenoxy groups in 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as enhanced lipophilicity and specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-11-4-2-7-14(8-11)22-10-15(21)20-13-6-3-5-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDRGXROQGOSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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